Cas no 953410-73-6 ((R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid)

(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid structure
953410-73-6 structure
商品名:(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid
CAS番号:953410-73-6
MF:C6H8N2O4
メガワット:172.138721466064
CID:5233179

(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid 化学的及び物理的性質

名前と識別子

    • 2-Piperazineacetic acid, 3,6-dioxo-, (2R)-
    • (R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid
    • インチ: 1S/C6H8N2O4/c9-4-2-7-6(12)3(8-4)1-5(10)11/h3H,1-2H2,(H,7,12)(H,8,9)(H,10,11)/t3-/m1/s1
    • InChIKey: STTIAONCINEOLF-GSVOUGTGSA-N
    • ほほえんだ: N1C(=O)CNC(=O)[C@H]1CC(O)=O

(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C987010-25mg
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid
953410-73-6
25mg
$173.00 2023-05-18
TRC
C987010-100mg
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid
953410-73-6
100mg
$603.00 2023-05-18
TRC
C987010-250mg
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid
953410-73-6
250mg
$1378.00 2023-05-18
TRC
C987010-500mg
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid
953410-73-6
500mg
$ 3000.00 2023-09-08

(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid 関連文献

(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acidに関する追加情報

Introduction to (R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid (CAS No. 953410-73-6)

(R)-2-(3,6-Dioxopiperazin-2-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 953410-73-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and utility in drug development. The specific stereochemistry of the (R)-configuration imparts unique pharmacological properties, making this molecule a subject of considerable interest in medicinal chemistry.

The structural framework of (R)-2-(3,6-Dioxopiperazin-2-yl)acetic acid consists of a piperazine ring substituted with a 3,6-dioxo group and an acetic acid moiety. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. The presence of the dioxo group enhances the compound's ability to participate in hydrogen bonding and other non-covalent interactions, which are essential for binding affinity and specificity.

In recent years, there has been growing interest in piperazine derivatives due to their role as scaffolds in the design of novel therapeutic agents. The (R)-configuration of this compound is particularly noteworthy because it can influence the binding affinity and selectivity of drug candidates. Studies have shown that enantiomerically pure compounds often exhibit improved pharmacokinetic profiles and reduced side effects compared to their racemic counterparts.

One of the most compelling aspects of (R)-2-(3,6-Dioxopiperazin-2-yl)acetic acid is its potential application in the development of bioactive molecules. Researchers have explored its utility as a precursor in synthesizing more complex pharmacophores. For instance, modifications of this scaffold have led to the discovery of compounds with anti-inflammatory, antiviral, and anticancer properties. The dioxo group serves as a versatile handle for further chemical manipulation, allowing chemists to tailor the molecule for specific biological targets.

The synthesis of (R)-2-(3,6-Dioxopiperazin-2-yl)acetic acid presents both challenges and opportunities. The stereochemical purity of the (R)-enantiomer must be carefully maintained throughout the synthetic process to ensure the desired pharmacological properties are retained. Advanced synthetic techniques such as chiral resolution and asymmetric synthesis have been employed to achieve high enantiomeric excess. These methods not only enhance the yield but also improve the overall quality of the final product.

Recent advancements in computational chemistry have further facilitated the study of (R)-2-(3,6-Dioxopiperazin-2-yl)acetic acid. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict and optimize its pharmacological activity. These computational approaches complement experimental efforts by offering a rapid and cost-effective means of evaluating potential drug candidates.

The biological activity of this compound has been investigated in various preclinical models. Initial studies suggest that it may exhibit potent effects on enzymes involved in metabolic pathways relevant to inflammation and cancer. The dioxo group's ability to form hydrogen bonds with polar residues in protein active sites enhances its binding affinity. Additionally, the piperazine ring contributes to favorable solubility and bioavailability, making it an attractive candidate for further development.

In conclusion, (R)-2-(3,6-Dioxopiperazin-2-yl)acetic acid (CAS No. 953410-73-6) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and stereochemistry make it a valuable scaffold for developing novel therapeutic agents. Ongoing studies continue to explore its applications in drug discovery, highlighting its importance in advancing medical science.

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